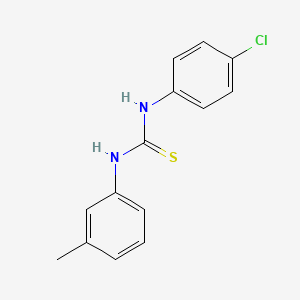
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea, also known as CMPT, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiourea derivatives, which have been found to exhibit a range of biological activities. CMPT has been studied for its potential applications in various fields, including cancer research, neurobiology, and environmental science.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea involves its ability to induce oxidative stress and apoptosis in cells. N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea targets the mitochondria, leading to the production of reactive oxygen species (ROS) and the activation of the intrinsic apoptotic pathway. N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea also inhibits the activity of various enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, reduces oxidative stress and inflammation in the brain, and inhibits bacterial growth. N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been shown to modulate the activity of various enzymes and signaling pathways involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its cytotoxicity and neuroprotective effects have been well-established. However, N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea also has some limitations. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been well-characterized. In addition, N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea exhibits some toxicity towards normal cells, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea. One direction is to further elucidate its mechanism of action, particularly its effects on mitochondrial function and ROS production. Another direction is to optimize its pharmacokinetic properties and reduce its toxicity towards normal cells. N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea could also be further studied for its potential applications in other fields, such as immunology and infectious diseases.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea involves the reaction of 4-chloroaniline and 3-methylphenylisothiocyanate in the presence of a base such as sodium hydroxide. The product is then purified through recrystallization. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has been extensively studied for its potential applications in cancer research. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea induces cell cycle arrest and apoptosis in cancer cells by targeting the mitochondria and inducing oxidative stress. In addition, N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit tumor growth and metastasis in animal models.
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been studied for its potential applications in neurobiology. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has also been studied for its potential applications in environmental science. It has been found to exhibit antibacterial activity against various pathogenic bacteria, including E. coli and Staphylococcus aureus. N-(4-chlorophenyl)-N'-(3-methylphenyl)thiourea has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2S/c1-10-3-2-4-13(9-10)17-14(18)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXJRCWPIZZABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5823415.png)
![N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5823425.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)

![N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5823441.png)
![4-methylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5823452.png)
![N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823463.png)
![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5823464.png)


![5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823485.png)
![2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5823486.png)

![N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5823502.png)